

Application of Allyl hexanoate in flavor reconstitution studies.

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Compound of Interest

Compound Name: Allyl hexanoate

Cat. No.: B093112

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Application of Allyl Hexanoate in Flavor Reconstitution Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Allyl hexanoate is a key aroma compound naturally present in various fruits, most notably pineapple.[1][2][3] Its characteristic sweet, fruity, and pineapple-like scent makes it an indispensable ingredient in the flavor and fragrance industry.[1][4][5] In flavor reconstitution studies, **allyl hexanoate** is a critical component for recreating authentic and impactful fruit profiles, particularly for pineapple, but also for enhancing notes in peach, apricot, strawberry, and citrus flavors.[2][4][6] This document provides detailed application notes and protocols for the utilization of **allyl hexanoate** in flavor reconstitution research.

Chemical and Physical Properties

A comprehensive understanding of the physicochemical properties of **allyl hexanoate** is fundamental for its effective application in flavor studies.

Property	Value	Reference
Chemical Name	Allyl hexanoate, Allyl caproate	[4]
CAS Number	123-68-2	[4]
Molecular Formula	C9H16O2	[1][4]
Molecular Weight	156.22 g/mol	[4]
Appearance	Colorless to pale yellow liquid	[4][5]
Odor Profile	Sweet, fruity, pineapple, tropical, fatty	[1][4]
Boiling Point	190-191 °C	[2]
Flash Point	66 °C	[2]
Solubility	Insoluble in water; Soluble in ethanol and fixed oils	[7]

Quantitative Data on Allyl Hexanoate in Food Products

The concentration of **allyl hexanoate** can vary significantly in commercial products. The following table summarizes reported concentration ranges in pineapple-containing beverages and yogurts. This data is crucial for establishing realistic target concentrations in reconstitution studies.

Food Matrix	Concentration Range	Average Concentration	Reference
Pineapple Juice-Based Beverages	<0.01 - 16.71 mg/L	1.91 mg/L	[8][9]
Yogurts with Pineapple	0.02 - 89.41 mg/kg	9.61 mg/kg	[8][9]

Recommended usage levels of **allyl hexanoate** in various food categories are provided by industry and regulatory bodies.

Food Category	Recommended Usage Level	Reference
Chewing Gum	210 mg/kg	[10] [11]
Confectionery	32 mg/kg	[10] [11]
Baked Goods	25 mg/kg	[10] [11]
Cold Drinks	11 mg/kg	[10]
General Flavor Use	Up to 6%	[4]

Experimental Protocols

Protocol 1: Identification of Key Aroma Compounds in a Natural Flavor Matrix (e.g., Pineapple)

This protocol outlines the methodology for identifying the volatile compounds, including **allyl hexanoate**, that are critical to the aroma of a natural fruit product.

Objective: To identify and quantify the key odor-active compounds in a target fruit sample.

Materials:

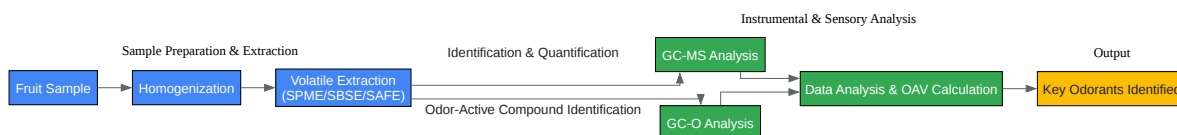
- Fresh fruit sample (e.g., pineapple)
- Solvents (e.g., dichloromethane, diethyl ether)
- Internal standard (e.g., deuterated analog of a target analyte)
- Solid-Phase Microextraction (SPME) fibers (e.g., DVB/CAR/PDMS)
- Gas Chromatograph-Mass Spectrometer (GC-MS)
- Gas Chromatograph-Olfactometry (GC-O) system

- Stir Bar Sorptive Extraction (SBSE) equipment

Methodology:

- Sample Preparation:
 - Homogenize the fresh fruit sample.
 - For solvent extraction, extract the homogenate with an appropriate solvent.
 - For headspace analysis, place a known amount of the homogenate in a sealed vial.
- Volatile Compound Extraction:
 - Solvent-Assisted Flavor Evaporation (SAFE): A gentle distillation technique to isolate volatile compounds from the solvent extract.
 - Headspace Solid-Phase Microextraction (HS-SPME): Expose an SPME fiber to the headspace of the prepared sample vial at a controlled temperature and time to adsorb volatile compounds.[\[1\]](#)
 - Stir Bar Sorptive Extraction (SBSE): A stir bar coated with a sorbent is used to extract analytes from a liquid sample.[\[12\]](#)
- Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:
 - Inject the extracted volatile compounds into the GC-MS system.
 - Separate the compounds based on their volatility and interaction with the chromatographic column.
 - Identify the compounds by comparing their mass spectra with a reference library (e.g., NIST).
 - Quantify the identified compounds using an internal or external standard method.
- Gas Chromatography-Olfactometry (GC-O) Analysis:

- Inject the extract into the GC-O system.
- A trained sensory panelist sniffs the effluent from the GC column and records the odor description and intensity at specific retention times.[1]
- This technique helps to identify the odor-active compounds among the many volatile compounds detected by GC-MS.
- Odor Activity Value (OAV) Calculation:
 - Calculate the OAV for each identified odor-active compound by dividing its concentration in the sample by its odor detection threshold.[13]
 - Compounds with an OAV greater than 1 are considered to be significant contributors to the overall aroma.



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Figure 1: Workflow for the Identification of Key Aroma Compounds.

Protocol 2: Reconstitution of a Pineapple Flavor Model System

This protocol describes the preparation of a simplified pineapple flavor model and the incremental addition of **allyl hexanoate** to evaluate its impact.

Objective: To systematically evaluate the contribution of **allyl hexanoate** to a reconstituted pineapple flavor.

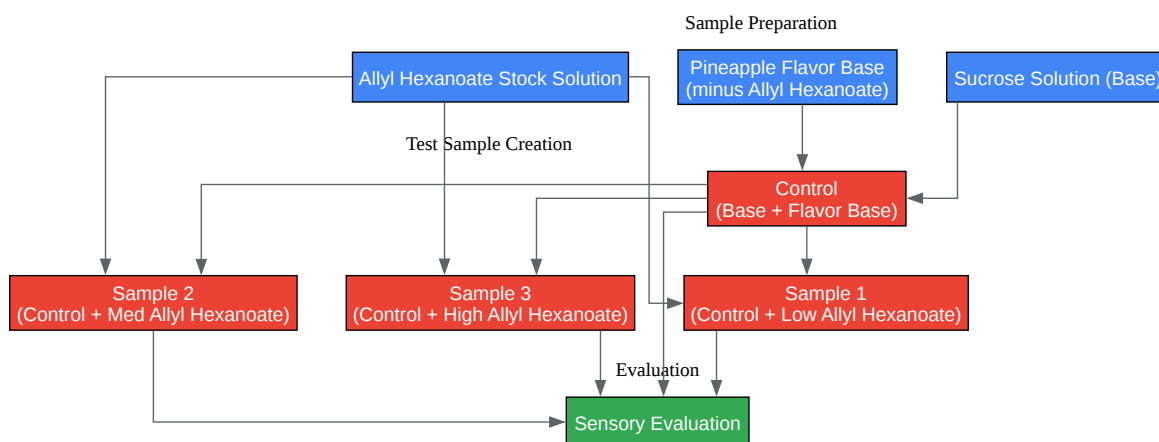
Materials:

- A base solution (e.g., 10% sucrose in deionized water).
- A stock solution of a simplified pineapple flavor base (containing key pineapple odorants identified in Protocol 1, excluding **allyl hexanoate**).
- A stock solution of **allyl hexanoate** in a suitable solvent (e.g., ethanol).
- Pipettes and volumetric flasks for accurate dilutions.

Methodology:

- Preparation of the Flavor Base:
 - Based on the results from Protocol 1, prepare a stock solution of the key pineapple aroma compounds (e.g., ethyl hexanoate, ethyl 2-methylbutanoate, 2,5-dimethyl-4-hydroxy-3(2H)-furanone) in their naturally occurring ratios, dissolved in ethanol.[9]
- Preparation of the Reconstituted Samples:
 - Prepare a series of test samples by adding a fixed amount of the flavor base to the sucrose solution.
 - Create a concentration gradient of **allyl hexanoate** by adding increasing amounts of the **allyl hexanoate** stock solution to the test samples. The concentration range should be based on the quantitative data found in the literature (see tables above).
 - Include a control sample containing only the flavor base and no **allyl hexanoate**.
 - Include a blank sample containing only the sucrose solution.
- Sample Coding and Randomization:
 - Assign random three-digit codes to each sample to blind the sensory panelists.

- Randomize the order of presentation for each panelist.



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Figure 2: Workflow for Pineapple Flavor Reconstitution.

Protocol 3: Sensory Evaluation of Reconstituted Flavors

This protocol details the sensory evaluation methods to assess the impact of **allyl hexanoate** on the reconstituted pineapple flavor.

Objective: To determine the sensory effect of different concentrations of **allyl hexanoate** in the reconstituted flavor model.

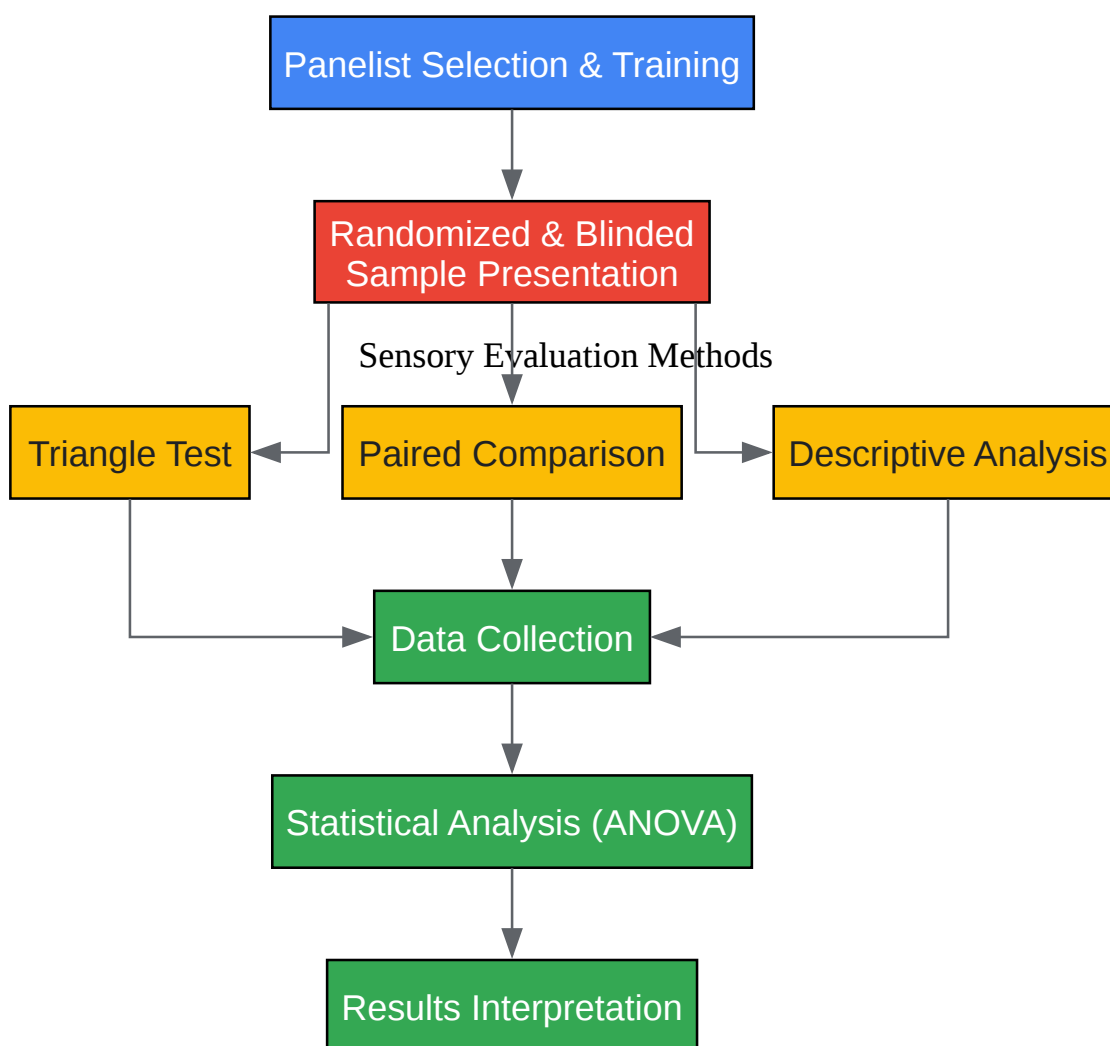
Materials:

- Reconstituted flavor samples prepared in Protocol 2.

- Odor-free tasting cups.
- Unsalted crackers and water for palate cleansing.
- A controlled sensory evaluation environment (well-ventilated, neutral lighting).

Methodology:

- Panelist Selection and Training:
 - Select 10-15 panelists based on their sensory acuity and ability to describe aromas.
 - Train the panelists on the key aroma attributes of pineapple and the use of the sensory evaluation scale.
- Sensory Evaluation Methods:
 - Triangle Test: Present panelists with three samples, two of which are identical and one is different. Ask them to identify the odd sample. This is useful for determining if there is a perceivable difference between the control and a sample with **allyl hexanoate**.
 - Paired Comparison Test: Present two samples and ask the panelist to identify which one has a stronger intensity of a specific attribute (e.g., "pineapple-like," "fruity," "sweet").
 - Descriptive Analysis (Flavor Profile): Panelists rate the intensity of specific aroma and flavor attributes (e.g., pineapple, fruity, sweet, green, artificial) for each sample on a structured scale (e.g., a 9-point hedonic scale or a line scale).
- Data Analysis:
 - For triangle tests, use statistical tables to determine if the number of correct identifications is significant.
 - For paired comparison tests, use binomial tables to determine significance.
 - For descriptive analysis, use Analysis of Variance (ANOVA) to determine if there are significant differences in the intensity ratings of the attributes across the different samples.



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Figure 3: Process for Sensory Evaluation of Reconstituted Flavors.

Conclusion

Allyl hexanoate is a powerful tool in flavor reconstitution studies, particularly for creating authentic pineapple and other fruit flavors. By employing systematic analytical and sensory evaluation protocols, researchers can precisely determine the optimal concentration of **allyl hexanoate** to achieve the desired flavor profile. The methodologies and data presented in these application notes provide a robust framework for scientists and professionals in the flavor and food development industries to effectively utilize **allyl hexanoate** in their research and product formulation.

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